molecular formula C15H12ClN3O3S B7543795 3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide

3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide

Cat. No. B7543795
M. Wt: 349.8 g/mol
InChI Key: WOYFHKKGGUNXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and replication of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects
3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide in lab experiments is its potential as a therapeutic agent for cancer, bacterial, and fungal infections. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.

Future Directions

There are several future directions for the study of 3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide. One direction is to further investigate its mechanism of action to optimize its use as a therapeutic agent. Another direction is to study its potential as a drug delivery system for targeted cancer therapy. Additionally, it can be studied for its potential as an antibacterial and antifungal agent. Finally, it can be studied for its potential as an anti-inflammatory agent.

Synthesis Methods

The synthesis of 3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide has been achieved using various methods. One of the commonly used methods is the reaction of 4-(4-fluorophenyl)thioaniline with 3-oxo-3,4-dihydroquinoxaline-2-carbaldehyde in the presence of a reducing agent. The resulting intermediate is then reacted with 4-aminobenzoyl chloride to obtain the final product.

Scientific Research Applications

3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide has shown potential applications in medical research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its antibacterial properties and has shown promising results in inhibiting the growth of bacteria. Additionally, it has been studied for its antifungal properties and has shown potential in inhibiting the growth of fungi.

properties

IUPAC Name

N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-23(20,21)19-13-8-4-10(5-9-13)14-17-15(22-18-14)11-2-6-12(16)7-3-11/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYFHKKGGUNXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL]phenyl}methanesulfonamide

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